molecular formula C8H10ClN3O2S B596868 (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine CAS No. 1289388-38-0

(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine

Cat. No.: B596868
CAS No.: 1289388-38-0
M. Wt: 247.697
InChI Key: JBYMPSWTDHJVFO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the cyclopropyl group can influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

6-chloro-N-cyclopropyl-2-methylsulfonylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O2S/c1-15(13,14)8-11-6(9)4-7(12-8)10-5-2-3-5/h4-5H,2-3H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYMPSWTDHJVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=CC(=N1)Cl)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693792
Record name 6-Chloro-N-cyclopropyl-2-(methanesulfonyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289388-38-0
Record name 6-Chloro-N-cyclopropyl-2-(methanesulfonyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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